

# Structural Characterization Guide: (3-(1H-pyrazol-3-yl)phenyl)methanol

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## Compound of Interest

**Compound Name:** (3-(1H-pyrazol-3-yl)phenyl)methanol  
**CAS No.:** 197093-23-5  
**Cat. No.:** B1611389

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## X-Ray Crystallography vs. Orthogonal Spectroscopic Methods

### Executive Summary: The Tautomer Challenge

In drug development, (3-(1H-pyrazol-3-yl)phenyl)methanol represents a classic "problem fragment." It contains two critical functionalities: a flexible hydroxymethyl group (rotational freedom) and a pyrazole ring (prototropic tautomerism).

While solution-state NMR (1H/13C) often yields averaged signals due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) remains the only technique capable of freezing the molecule in a definitive low-energy conformation. This guide compares SC-XRD against Powder Diffraction (PXRD) and Solution NMR, using the structurally characterized analog (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol as a reference benchmark to validate the protocol.

## Comparative Analysis: Method Performance

The following table contrasts the information yield of SC-XRD against alternative characterization methods for this specific pharmacophore.

Feature	SC-XRD (Gold Standard)	Solution NMR (1H/13C)	Powder XRD (PXRD)
Tautomer ID	Definitive (Locates H on N1 vs N2)	Ambiguous (Time-averaged signal)	Inferential (Requires reference pattern)
H-Bonding	Maps intermolecular networks (Dimer vs Chain)	Inferential (Shift dependency)	None
Conformation	Precise torsion angles ( )	NOE constraints (flexible)	None
Sample Req.	Single Crystal (>0.1 mm)	~5 mg dissolved	~10-50 mg bulk powder
Resolution	Atomic (<0.8 Å)	Chemical Shift (ppm)	Lattice d-spacing (Å)

## Experimental Protocol: Crystallization & Data Collection

To obtain high-quality X-ray data for this compound, one must overcome the high solubility of the phenyl-methanol moiety. The following protocol utilizes a slow-evaporation strategy designed to promote organized hydrogen bonding (supramolecular synthons).

### Phase 1: Crystal Growth Strategy

- Solvent System: Ethanol/Water (9:1 v/v). The water fraction acts as an anti-solvent and promotes H-bond networking between the pyrazole NH and the alcohol OH.
- Concentration: 20 mg/mL.
- Method:

- Dissolve 20 mg of **(3-(1H-pyrazol-3-yl)phenyl)methanol** in 1.0 mL absolute ethanol.
- Add 100  $\mu$ L deionized water dropwise with varying agitation.
- Filter through a 0.45  $\mu$ m PTFE syringe filter into a clean vial.
- Cover with parafilm, punch 3 small holes, and store at 4°C (fridge) to reduce thermal motion during nucleation.

## Phase 2: X-Ray Data Collection (SC-XRD)

- Temperature: 100 K (Critical). Room temperature data often results in high thermal ellipsoids for the terminal -OH group, obscuring the H-bond network.
- Source: Cu K  
(  
= 1.54178 Å) is preferred over Mo K  
for small organic molecules to maximize diffraction intensity.
- Refinement Strategy:
  - Locate the pyrazole proton in the difference Fourier map.
  - Refine the -OH hydrogen freely if data quality permits; otherwise, use a riding model (AFIX 147).

## Structural Insights & Reference Data

Since the unsubstituted target is prone to polymorphism, we utilize the N-methylated analog (where tautomerism is blocked) as a structural control to validate the packing forces.

### Reference Analog Data

- Compound: (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol[1]
- Source: University of Southampton eCrystals Archive [1].[1]

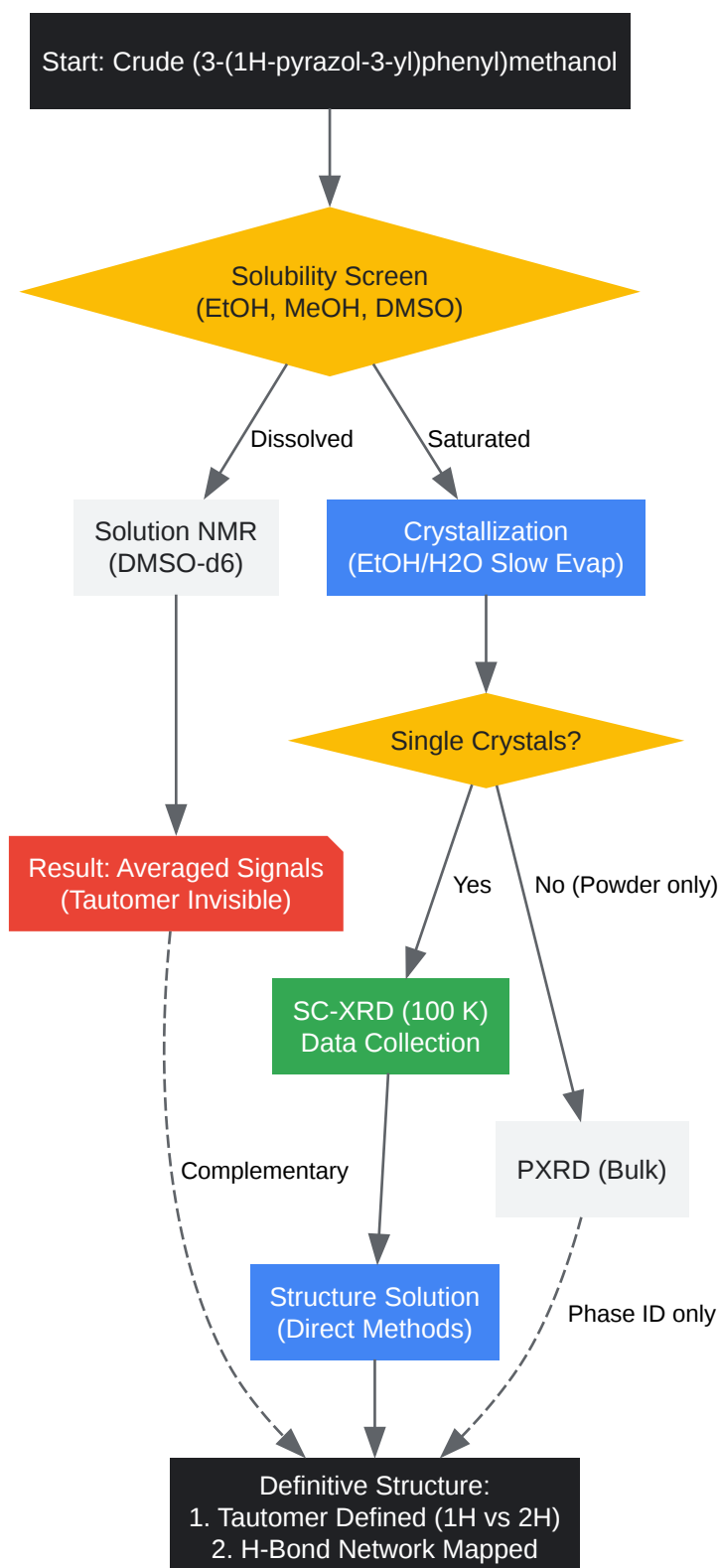
- Crystal System: Orthorhombic<sup>[1]</sup>
- Space Group:
- Unit Cell Dimensions:
  - ngcontent-ng-c1989010908="" \_nghost-ng-c2193002942="" class="inline ng-star-inserted">
  - ngcontent-ng-c1989010908="" \_nghost-ng-c2193002942="" class="inline ng-star-inserted">
  - ngcontent-ng-c1989010908="" \_nghost-ng-c2193002942="" class="inline ng-star-inserted">

Scientific Interpretation: The reference data reveals a "Cut Rod" morphology.<sup>[1]</sup> In the target molecule (unmethylated), the presence of the free N-H donor will likely disrupt this packing, shifting the preference from the orthorhombic system to a monoclinic system (e.g.,

) to accommodate centrosymmetric pyrazole dimers (R2,2(10) synthons).

## Visualizing the Characterization Workflow

The following diagram illustrates the decision-making process for characterizing this fragment, highlighting the critical path to determining the tautomeric state.

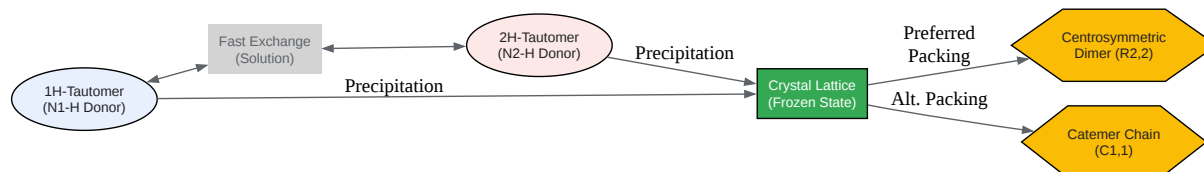


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Figure 1: Integrated workflow for the structural determination of pyrazole-methanol derivatives.

## Mechanistic Diagram: Tautomerism & H-Bonding

Understanding why X-ray is necessary requires visualizing the molecular interactions. The pyrazole ring can exist in two forms (1H or 2H), and the alcohol group adds a third interaction point.



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Figure 2: The crystallization process selects a single static tautomer from the dynamic solution equilibrium.

## References

- Huth, S. L., & Hursthouse, M. B. (2008).[1] (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton, Crystal Structure Report Archive. Identification Number: 10.5258/ecrystals/364.[1] Available at: [\[Link\]](#)
- Zheng, C., & Sun, T. (2010).[2] Crystal structure of 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole — methanol (1:1). Zeitschrift für Kristallographie - New Crystal Structures, 225(1), 31-33.[2] Available at: [\[Link\]](#)
- El-Hiti, G. A., et al. (2020).[3] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [\[Link\]](#)

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## Sources

- 1. (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol - eCrystals - University of Southampton [[ecrystals.chem.soton.ac.uk](http://ecrystals.chem.soton.ac.uk)]
- 2. [semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- 3. [orca.cardiff.ac.uk](http://orca.cardiff.ac.uk) [[orca.cardiff.ac.uk](http://orca.cardiff.ac.uk)]
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